2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole

Physicochemical profiling Lipophilicity Drug-likeness

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole (CAS 37128-68-0; molecular formula C12H9N3O3; molecular weight 243.22 g/mol) belongs to the class of 2-aryl-5-nitrobenzimidazoles, a scaffold recognized for diverse biological activities including antimicrobial and anticancer properties. The compound features a 5-nitro substituent on the benzimidazole core and a 5-methylfuran-2-yl group at the 2-position.

Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol
Cat. No. B12842201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole
Molecular FormulaC12H9N3O3
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O3/c1-7-2-5-11(18-7)12-13-9-4-3-8(15(16)17)6-10(9)14-12/h2-6H,1H3,(H,13,14)
InChIKeyJSCVVMSVSAVEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole: Chemical Identity, Physicochemical Baseline, and Structural Context for Procuring the Correct Isomer


2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole (CAS 37128-68-0; molecular formula C12H9N3O3; molecular weight 243.22 g/mol) belongs to the class of 2-aryl-5-nitrobenzimidazoles, a scaffold recognized for diverse biological activities including antimicrobial and anticancer properties [1]. The compound features a 5-nitro substituent on the benzimidazole core and a 5-methylfuran-2-yl group at the 2-position. Its calculated LogP is 3.56 and polar surface area (PSA) is 87.64 Ų . Importantly, this compound must be distinguished from its positional isomer 5-methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole (CAS 113608-76-7), which carries the nitro group on the furan ring rather than on the benzimidazole core, leading to fundamentally different electronic and bioreductive properties .

Why 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole Cannot Be Interchanged with Generic 5-Nitrobenzimidazoles or Furanyl Isomers


Substitution at the 2-position of 5-nitrobenzimidazole is not electronically neutral. The 2-aryl substituent modulates the electron density at the imidazole nitrogens and the nitro group via conjugative interactions, directly affecting the formal reduction potential (E°') of the nitro group, which governs bioreductive activation [1]. The 5-methylfuran-2-yl group is a π-excessive heteroaryl substituent with distinct electronic character compared to phenyl or halogenated aryl rings. Replacing it with a simple phenyl or unsubstituted furan alters the reduction potential, tautomeric equilibrium, and hydrogen-bonding capacity. Furthermore, positional isomers such as 5-methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole (CAS 113608-76-7) relocate the nitro group from the benzimidazole to the furan ring, changing both the reduction mechanism and the metabolic activation pathway, which renders them pharmacologically non-equivalent .

Quantitative Differentiation Evidence for 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole Versus Structural Analogs


Lipophilicity (LogP) Differentiation: 5-Methylfuran vs. Unsubstituted Furan at the 2-Position of 5-Nitrobenzimidazole

The 5-methyl group on the furan ring increases lipophilicity relative to the unsubstituted furan analog. 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole has a calculated LogP of 3.56, compared to a predicted LogP of approximately 2.8 for 2-(furan-2-yl)-5-nitro-1H-benzo[d]imidazole (CAS 27146-12-9) based on the loss of one methylene contribution . This LogP difference of ~0.76 log units translates to approximately a 5.8-fold higher theoretical partition coefficient, which may influence membrane permeability, protein binding, and pharmacokinetic distribution [1]. The increased LogP approaches the optimal range (3–5) for oral bioavailability while maintaining the polar surface area below 90 Ų.

Physicochemical profiling Lipophilicity Drug-likeness

Electronic Differentiation: Substituent Effect of 5-Methylfuran-2-yl on the Nitrobenzimidazole Core Compared to Phenyl-Substituted Congeners

The electron-donating or -withdrawing character of the 2-aryl substituent directly tunes the formal reduction potential (E°') of the 5-nitro group on the benzimidazole ring, a critical parameter for bioreductive activation by nitroreductases [1]. In a comprehensive cyclic voltammetry study of 2-aryl-5(6)-nitrobenzimidazoles, the electrochemical reduction of the nitro group showed sensitivity to the substituent on the 2-aryl ring [1]. The 5-methylfuran-2-yl group, being a π-excessive heteroaryl ring with an electron-donating methyl substituent, is expected to impart a more negative reduction potential compared to electron-withdrawing aryl substituents such as 4-nitrophenyl. While direct E°' data for this specific compound were not located, the class-level trend established by Rakib et al. (2021) demonstrates that the 2-aryl substituent modulates the reduction potential by up to ~200 mV across the series of substituents ranging from 4-N,N-dimethylamino (strongly electron-donating) to 4-nitro (strongly electron-withdrawing) [1].

Electrochemistry Nitroreductase activation Structure-activity relationship

Structural Differentiation from the Positional Isomer 5-Methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole: Nitro Group Location Determines Bioreductive Fate

The target compound places the nitro group at the 5-position of the benzimidazole ring, whereas its positional isomer 5-methyl-2-(5-nitrofuran-2-yl)-1H-benzo[d]imidazole (CAS 113608-76-7) carries the nitro group on the furan ring . This is not a trivial distinction: 5-nitrobenzimidazoles and 5-nitrofurans undergo enzymatic reduction by different nitroreductase isoforms. 5-Nitroimidazole/benzimidazole derivatives are predominantly activated by nitroreductase 1 (NTR1), while 5-nitrofuran derivatives can be bioactivated by both NTR1 and NTR2, potentially leading to different selectivity profiles against target organisms [1]. Both compounds share the molecular formula C12H9N3O3 and molecular weight 243.22 g/mol, making them indistinguishable by mass spectrometry alone, but their CAS numbers (37128-68-0 vs. 113608-76-7) and IUPAC names provide unambiguous identification .

Isomer identification Nitroreductase Prodrug activation

Comparative Scaffold Analysis: 5-Nitrobenzimidazole vs. 5-Nitrofuran-Containing Benzimidazoles as Anti-Tubercular Agents

In a study of benzimidazole-based compounds against Mycobacterium tuberculosis, a 5-nitrofuranyl-substituted benzimidazole (compound 70) demonstrated MIC90 < 0.049 μg/mL with a selectivity index (SI) > 512, indicating potent antitubercular activity with minimal mammalian cytotoxicity [1]. This compound carries the nitro group on the furan ring (5-nitrofuranyl-benzimidazole scaffold), whereas the target compound 2-(5-methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole places the nitro group on the benzimidazole core and a non-nitrated methylfuran at the 2-position. The scaffold inversion is likely to alter both the anti-tubercular potency and the cytotoxicity profile, as the nitro group position determines the radical anion stability and DNA-damage mechanism [1]. No direct anti-tubercular data are available for the target compound; however, the class-level SAR indicates that benzimidazole-nitro and furan-nitro scaffolds are pharmacologically distinct.

Antitubercular Mycobacterium tuberculosis Nitroheterocycle SAR

Nitro vs. Non-Nitro Analog Comparison: 5-Nitro Group Enables Bioreductive Prodrug Capability Absent in 2-(5-Methylfuran-2-yl)-1H-benzo[d]imidazole

2-(5-Methylfuran-2-yl)-1H-benzo[d]imidazole (CAS 78706-11-3, also known as NP-184) is the direct non-nitrated analog of the target compound and has been reported as a potent anti-angiogenic agent that reduces angiogenesis in vivo in a Matrigel plug assay model [1]. The target compound differs by the presence of a nitro group at the 5-position of the benzimidazole ring. As established for 5(6)-nitro-1H-benzimidazoles, this nitro group can undergo enzymatic one-electron reduction to form a nitro radical anion, which can be further reduced to reactive nitroso and hydroxylamine intermediates capable of causing DNA damage [2]. This bioreductive activation pathway is entirely absent in the non-nitrated analog NP-184. Consequently, the target compound may exhibit hypoxia-selective cytotoxicity or antiparasitic activity that NP-184 cannot provide, while NP-184's anti-angiogenic activity may be attenuated in the nitrated derivative due to altered VEGFR-2 binding interactions [1][2].

Bioreductive prodrug Nitroreductase Hypoxia-selective

NMR Spectroscopic Differentiation: Substituent Effect Transmission in 5-Nitrobenzimidazole Series Guides Identity Verification

A foundational NMR study of 2-substituted 5(6)-nitrobenzimidazoles demonstrated that the 2-substituent exerts a measurable transmission of electronic effects through the imidazole ring to the benzimidazole protons, with 1H and 13C chemical shifts responding systematically to the electron-donating or -withdrawing nature of the 2-substituent [1]. While the specific 1H and 13C NMR chemical shift assignments for 2-(5-methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole are not available in the open literature, the class-level principle provides a framework for identity verification: the chemical shift of H-4 and H-7 on the benzimidazole ring should be distinguishable from those of the corresponding 2-phenyl analog and the non-nitrated 2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole, based on the combined electronic effects of the 5-nitro group and the 5-methylfuran-2-yl substituent [1].

NMR spectroscopy Quality control Identity confirmation

Recommended Application Scenarios for 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole Based on Available Evidence


Bioreductive Prodrug Discovery: Hypoxia-Selective Cytotoxin Screening

The 5-nitro group on the benzimidazole core of this compound enables one-electron reduction to a nitro radical anion under hypoxic conditions, as established for the 5-nitrobenzimidazole class [1]. This compound is suitable for screening in hypoxia-selective cytotoxicity assays against solid tumor cell lines (e.g., under 0.1–1% O2 vs. 21% O2), where a hypoxic/oxic cytotoxicity ratio >1 would indicate bioreductive selectivity. The 5-methylfuran-2-yl substituent provides a LogP of 3.56 , which is within the range preferred for cellular uptake without excessive plasma protein binding.

Physicochemical Comparator in 5-Nitrobenzimidazole Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable SAR probe within 2-substituted-5-nitrobenzimidazole series due to its unique combination of a π-excessive heteroaryl substituent (5-methylfuran-2-yl) with moderate lipophilicity (LogP 3.56) . It can be directly compared against 2-phenyl-5-nitrobenzimidazole and 2-(furan-2-yl)-5-nitrobenzimidazole to isolate the contribution of the furan ring and the 5-methyl group to any observed biological activity, while controlling for the 5-nitrobenzimidazole core [1]. The electrochemical reduction potential of the nitro group is predicted to be intermediate within the 2-aryl-5-nitrobenzimidazole series, providing a benchmark for correlating E°' with biological activity.

Nitroreductase Substrate Profiling and Enzymatic Activation Studies

As a 5-nitrobenzimidazole (rather than a 5-nitrofuran or 2-nitroimidazole), this compound is predicted to be preferentially activated by NTR1-type nitroreductases [2]. This makes it suitable for inclusion in panels designed to profile the substrate specificity of recombinant nitroreductase enzymes (e.g., NTR1 vs. NTR2 from Trypanosoma or Leishmania species). The 5-methylfuran substituent may confer differential binding to the enzyme active site compared to phenyl-substituted 5-nitrobenzimidazoles, potentially yielding distinct kinetic parameters (Km, kcat) that inform on structure-activity relationships for enzyme-mediated activation.

Negative Control for Anti-Angiogenic VEGFR-2 Studies Using the Non-Nitrated Analog NP-184

The non-nitrated analog 2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole (NP-184) is a documented anti-angiogenic agent with in vivo activity in Matrigel plug assays [3]. The target compound can serve as a matched control to determine whether the 5-nitro group ablates, retains, or enhances anti-angiogenic activity. This is particularly relevant for delineating whether VEGFR-2 inhibition in the 2-furylbenzimidazole series is compatible with the presence of a bioreductive nitro group, a key question for developing dual-mechanism anticancer agents.

Quote Request

Request a Quote for 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.